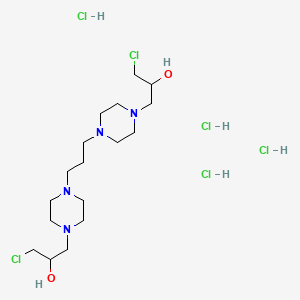
4,4'-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its unique chemical structure, which includes two piperazine rings connected by a trimethylene bridge, with chloromethyl and ethanol groups attached. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with formaldehyde and hydrochloric acid to form the chloromethyl derivative. This intermediate is then reacted with ethanol under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Trimethylenebis(1-methylpiperidine): A related compound with similar structural features but different functional groups.
N-Methylpiperidine: Another piperidine derivative with distinct chemical properties.
Uniqueness
4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride is unique due to its specific combination of functional groups and structural arrangement. This uniqueness contributes to its diverse reactivity and wide range of applications in various fields of research.
Properties
CAS No. |
102233-28-3 |
|---|---|
Molecular Formula |
C17H38Cl6N4O2 |
Molecular Weight |
543.2 g/mol |
IUPAC Name |
1-chloro-3-[4-[3-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]propyl]piperazin-1-yl]propan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C17H34Cl2N4O2.4ClH/c18-12-16(24)14-22-8-4-20(5-9-22)2-1-3-21-6-10-23(11-7-21)15-17(25)13-19;;;;/h16-17,24-25H,1-15H2;4*1H |
InChI Key |
UYZGTRHGAPGEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)CC(CCl)O)CC(CCl)O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


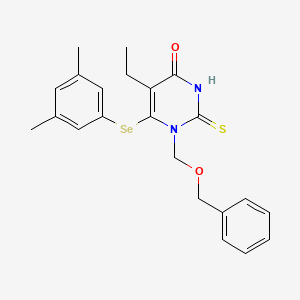
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
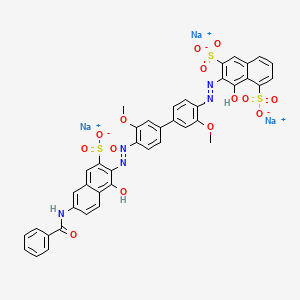
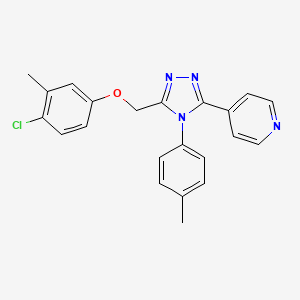
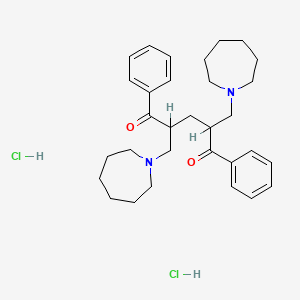
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
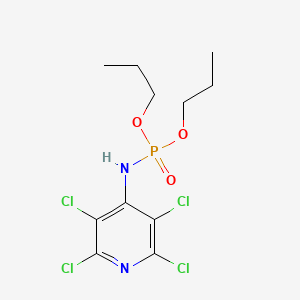
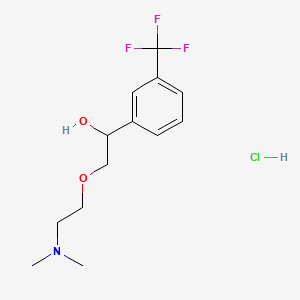
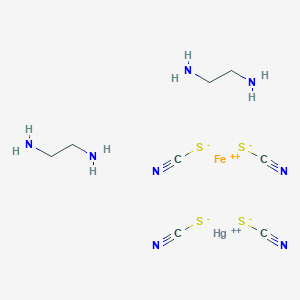
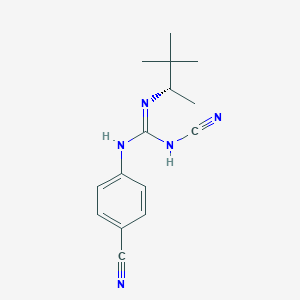
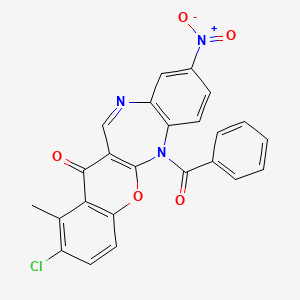
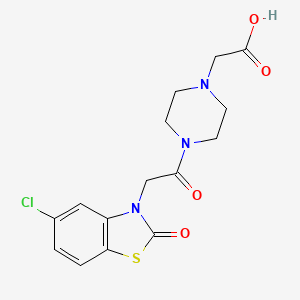
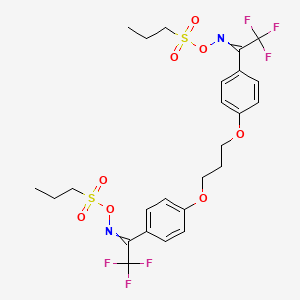
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
